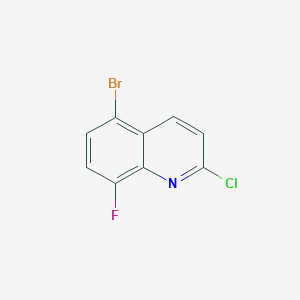

5-Bromo-2-chloro-8-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRNGQQMOINZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296362 | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215767-73-9 | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215767-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Chloro 8 Fluoroquinoline

Differential Reactivity of Halogen Substituents (Bromine, Chlorine, Fluorine) at Various Positions

The reactivity of the halogen substituents in 5-Bromo-2-chloro-8-fluoroquinoline is not uniform and is dictated by their position on the quinoline (B57606) ring and their intrinsic electronic properties. The pyridine (B92270) ring of the quinoline system is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, while the benzene (B151609) ring is comparatively electron-rich. This electronic disparity is a key factor in determining the preferred sites of nucleophilic and electrophilic attack.

Comparative Analysis of C-2, C-5, and C-8 Halogen Activation

The activation of the carbon-halogen bonds at positions C-2, C-5, and C-8 towards nucleophilic substitution is significantly different. The C-2 position is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom. This makes the chlorine atom at this position the most likely to be displaced in nucleophilic aromatic substitution (SNAr) reactions.

In contrast, the C-5 and C-8 positions are on the carbocyclic ring and are less activated towards nucleophilic substitution. The C-8 position is influenced by the inductive effect of the fluorine atom and the adjacent nitrogen in the heterocyclic ring. The C-5 position, bearing a bromine atom, is the least activated towards nucleophiles in a typical SNAr manifold.

The general order of reactivity for halogens in nucleophilic aromatic substitution is F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. However, in the context of leaving group ability, the order is I > Br > Cl > F. In this compound, the positional activation at C-2 is the dominant factor, making the C-Cl bond the most susceptible to nucleophilic attack.

For electrophilic substitution, the carbocyclic ring is the preferred site of reaction. The existing substituents will direct incoming electrophiles. The fluorine at C-8 is a weak ortho-, para-director, and the bromine at C-5 is also an ortho-, para-director.

Role of Electronic and Steric Effects on Reaction Pathways

Electronic effects are paramount in determining the reaction pathways of this compound. The electron-withdrawing nature of the quinoline nitrogen deactivates the entire ring system towards electrophilic attack but activates the pyridine part of the ring, particularly positions C-2 and C-4, towards nucleophilic attack.

The halogens themselves exert both inductive and resonance effects. All three halogens are inductively electron-withdrawing, further deactivating the ring to electrophilic substitution. In terms of resonance, they can donate a lone pair of electrons to the aromatic system.

Steric hindrance can also play a role, particularly for reactions at the C-8 position, which is peri-substituted relative to the nitrogen atom, and at the C-5 position, which is flanked by the C-4 and C-6 hydrogens.

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic substitution is a key class of reactions for functionalizing the this compound core. The electron-deficient nature of the pyridine ring facilitates these reactions, especially at the C-2 position.

Activated SNAr Reactions Directed by Halogen and Other Substituents

The chlorine atom at the C-2 position is the most activated site for SNAr reactions. This is a well-established reactivity pattern in 2-haloquinolines. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the chloride at this position.

While the fluorine at C-8 is generally a good activating group for SNAr, its position on the carbocyclic ring makes it less susceptible to substitution compared to the C-2 chlorine. The bromine at C-5 is the least likely to be substituted via an SNAr mechanism under typical conditions.

Amination Reactions

Amination reactions are a subset of SNAr reactions of significant synthetic importance. The introduction of an amino group can be achieved by reacting this compound with ammonia, primary amines, or secondary amines. Based on the principles of SNAr on the quinoline ring, the amination is expected to occur selectively at the C-2 position, displacing the chlorine atom.

For instance, in the related compound 5-bromo-2-chloropyridine, amination catalyzed by a palladium-Xantphos complex leads to the substitution of the bromine atom. However, in the absence of a catalyst, nucleophilic substitution of the chlorine is often favored in such heterocyclic systems. In the case of this compound, the inherent activation of the C-2 position suggests that amination would likely proceed at this site even without a catalyst, although reaction conditions would be crucial.

Electrophilic Aromatic Substitution on Halogenated Quinoline Substrates

Electrophilic aromatic substitution on the quinoline ring generally occurs on the carbocyclic ring (the benzene part), as the pyridine ring is deactivated by the protonated nitrogen under the acidic conditions typically used for these reactions. In the case of this compound, the directing effects of the existing halogen substituents will determine the position of the incoming electrophile.

Organometallic Reactivity, including Metalation and Transmetalation Processes

The presence of two distinct halogen atoms, bromine and chlorine, on the quinoline core at positions 5 and 2 respectively, offers potential for selective organometallic reactions. Generally, the carbon-bromine bond is more reactive towards oxidative addition and metal-halogen exchange than the carbon-chlorine bond. This difference in reactivity could, in principle, allow for selective functionalization.

Metalation: Direct deprotonation (metalation) of the quinoline ring is also a possibility, although the acidity of the ring protons would be influenced by the electron-withdrawing effects of the halogens. The most acidic proton would likely be at a position activated by the nitrogen and/or the halogens.

Transmetalation: If an organometallic derivative of this compound were formed, for instance, through a Grignard or organolithium reagent, it could undergo transmetalation with other metals to generate different organometallic species with unique reactivities.

Table 1: Postulated Organometallic Reactivity of this compound (Hypothetical)

| Reaction Type | Potential Reagents | Probable Site of Reaction | Potential Products |

| Metal-Halogen Exchange | n-BuLi, i-PrMgCl | C5-Br | 5-Lithio-2-chloro-8-fluoroquinoline |

| Oxidative Addition | Pd(0) catalysts | C5-Br | Organopalladium intermediate |

| Directed Ortho-Metalation | LDA, n-BuLi/TMEDA | C4 or C6 | Lithiated quinoline derivatives |

This table is purely hypothetical and based on general principles of organometallic chemistry. No specific experimental data for this compound was found to support these predictions.

Radical Reaction Pathways and Their Control

Halogenated aromatic compounds are known to participate in radical reactions, often initiated by radical initiators or photolysis. The bromo and chloro substituents on the quinoline ring could serve as sites for radical generation.

The control of radical reactions involving this compound would be crucial to achieve selective transformations. This could involve the careful choice of radical initiators, solvents, and reaction temperatures. The relative bond dissociation energies of the C-Br and C-Cl bonds would likely dictate which halogen is more prone to radical cleavage.

Cycloaddition and Annulation Reaction Mechanisms

The quinoline ring system can participate in cycloaddition reactions, although the aromaticity of the heterocyclic core can make such reactions challenging. The presence of electron-withdrawing halogens might influence the dienophilic or dipolarophilic character of the molecule.

Annulation reactions, which involve the formation of a new ring fused to the existing quinoline structure, could potentially be achieved through multi-step sequences involving the functionalization of the halogenated positions.

Redox Chemistry and Electroreductive Coupling

The redox properties of this compound would be influenced by the electron-withdrawing halogens and the quinoline nitrogen. These features would likely make the compound more susceptible to reduction.

Electroreductive Coupling: In principle, electroreductive methods could be employed to form new carbon-carbon bonds. This could involve the reduction of the carbon-halogen bonds to generate radical anions or other reactive intermediates that could then couple. The selective reduction of the C-Br bond over the C-Cl bond might be achievable under carefully controlled electrochemical conditions.

Derivatization and Advanced Functionalization of 5 Bromo 2 Chloro 8 Fluoroquinoline Scaffolds

Diversification Through Carbon-Carbon Bond Formation

The introduction of new carbon-carbon bonds is a fundamental strategy for expanding the molecular complexity of the 5-Bromo-2-chloro-8-fluoroquinoline scaffold. The differential reactivity of the chloro and bromo substituents allows for selective modifications at these positions using various palladium-catalyzed cross-coupling reactions.

Alkylation and Arylation Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing alkyl and aryl moieties onto the quinoline (B57606) ring. In polyhalogenated systems, the site of coupling is often dictated by the relative reactivity of the carbon-halogen bonds (C-I > C-OTf > C-Br > C-Cl). For this compound, this reactivity trend suggests that Suzuki coupling will preferentially occur at the more reactive C5-Br bond over the C2-Cl bond.

A study on the regioselective Suzuki-Miyaura coupling of polyhalogenated aryl triflates has demonstrated that with a suitable catalyst system, such as a palladium catalyst with an alkyl-heteroaryl-based phosphine (B1218219) ligand, chemoselective coupling can be achieved. acs.org For instance, the reaction of a dihalogenated substrate with an arylboronic acid can proceed with high selectivity at the more reactive halogen position. In the context of 2,4-dichloroquinoline, it has been shown that the chloro group at the C2 position is more susceptible to oxidative addition with Pd(0) than the chloro group at C4, a principle that can be extrapolated to the C2-Cl and C5-Br positions of this compound. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Dihaloquinolines

| Entry | Quinoline Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Ref. |

| 1 | 2,4-dichloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ / Cs₂CO₃ | 2-Phenyl-4-chloroquinoline | - | nih.gov |

| 2 | 2,4-dichloroquinoline | 3-Methoxyphenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ / Cs₂CO₃ | 2-(3-Methoxyphenyl)-4-chloroquinoline | - | nih.gov |

| 3 | 2,4-dichloroquinoline | 4-Fluorophenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ / Cs₂CO₃ | 2-(4-Fluorophenyl)-4-chloroquinoline | - | nih.gov |

Alkenylation and Alkynylation at Halogenated Sites

The introduction of unsaturated carbon chains can be achieved through Heck and Sonogashira coupling reactions. The Heck reaction facilitates the coupling of the haloquinoline with an alkene, while the Sonogashira reaction enables the formation of a carbon-carbon bond with a terminal alkyne.

The Sonogashira reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is a powerful tool for the alkynylation of aryl halides. wikipedia.orgwikipedia.orglibretexts.org In the case of di- or polyhalogenated heterocycles, regioselectivity is a key consideration. For 2,4-dichloroquinoline, a Pd/C–Cu mediated coupling with terminal alkynes in water proceeds regioselectively at the C2 position to afford 2-alkynyl-4-chloroquinolines. nih.gov This selectivity is attributed to the higher reactivity of the C2-chloro group, which is activated by the adjacent nitrogen atom. A similar preference for reaction at the C2 position over other halogenated sites can be anticipated for this compound, although the C5-bromo bond's inherent reactivity might lead to competitive coupling.

Table 2: Representative Sonogashira Coupling Reactions on Dihaloquinolines

| Entry | Quinoline Substrate | Alkyne | Catalyst System | Product | Yield (%) | Ref. |

| 1 | 2,4-dichloroquinoline | Phenylacetylene | Pd/C-Cu | 2-(Phenylethynyl)-4-chloroquinoline | - | nih.gov |

| 2 | 2,4-dichloroquinoline | 1-Hexyne | Pd/C-Cu | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | - | nih.gov |

Carbonylation Reactions for Carboxylic Acid Derivatives

The introduction of a carboxyl group can be achieved through palladium-catalyzed carbonylation reactions. These reactions typically involve the use of carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol to form an ester. Optimized conditions for the carbonylation of heterocyclic chlorides have been developed, highlighting the importance of the ligand bite angle in catalytic efficiency. nih.gov This suggests that the C2-chloro group of this compound could be a viable site for carbonylation, potentially leading to the synthesis of quinoline-2-carboxylic acid derivatives.

Heteroatom Introduction and Modification

The introduction of nitrogen, oxygen, and sulfur functionalities, as well as the exchange of existing halogen atoms, provides a pathway to a diverse range of derivatives with potentially interesting properties.

Amination, Amidation, and Sulfonamidation Reactions

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, as well as amides and sulfonamides. In the context of polyhalogenated systems, the selective amination of one halogen over another is a significant synthetic challenge.

A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that selective amination of the aryl bromide in the presence of the heteroaryl chloride is possible. This selectivity allows for the controlled functionalization of the quinoline scaffold. By analogy, it is expected that the C5-bromo position of this compound would be more reactive towards Buchwald-Hartwig amination than the C2-chloro position, enabling the selective introduction of an amino group at C5.

Etherification, Thioetherification, and Halogen Exchange

The Ullmann condensation provides a classic method for the formation of C-O and C-S bonds, leading to aryl ethers and thioethers, respectively. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically requires high temperatures and polar solvents. The reactivity of the aryl halide is a key factor, with aryl iodides and bromides being more reactive than aryl chlorides. This suggests that selective etherification or thioetherification at the C5-bromo position of this compound could be achievable. Modern modifications of the Ullmann reaction, using improved catalyst systems, may allow for milder reaction conditions.

Halogen exchange reactions offer a route to modify the reactivity of the quinoline scaffold. For instance, a Finkelstein reaction could potentially be used to convert the C2-chloro substituent to a more reactive C2-iodo group, thereby facilitating subsequent cross-coupling reactions at this position. Conversely, a less reactive halogen could be introduced to block a specific site from further reaction. The success of such transformations is highly dependent on the specific reaction conditions and the electronic nature of the quinoline ring.

Annulation and Ring-Fusion Strategies

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for elaborating the this compound core. These reactions lead to the formation of polycyclic heteroaromatic systems, significantly expanding the chemical space and potential applications of the resulting molecules.

Construction of Pyrrolo-, Pyrazolo-, Pyrano-, and Thiazolo-Fused Quinoline Systems

The development of fused quinoline systems from this compound leverages the reactivity of its halogenated positions to build diverse heterocyclic rings.

Pyrrolo-fused Systems: The synthesis of pyrrolo[2,3-b]quinoline derivatives has been achieved from related 2-chloro-3-vinylquinolines. This suggests a potential pathway from this compound, which would first involve the formation of a vinyl group at the C-3 position, followed by an intramolecular cyclization to construct the fused pyrrole (B145914) ring.

Pyrazolo-fused Systems: The construction of pyrazolo[4,3-c]quinoline systems can be accomplished through a multi-step sequence starting from a 2-chloro-3-formylquinoline derivative. This aldehyde can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which subsequently undergoes an intramolecular cyclization to yield the fused pyrazole (B372694) ring. This method provides a viable route for creating such systems from the this compound scaffold after appropriate functionalization at the C-3 position.

Pyrano-fused Systems: The synthesis of pyrano[2,3-b]quinolines has been documented starting from 2-chloro-3-formylquinolines. These precursors undergo a Wittig reaction to introduce a side chain that, upon further transformation and cyclization, forms the pyran ring. This demonstrates a potential synthetic avenue for pyrano-fused derivatives of this compound.

Thiazolo-fused Systems: Thiazolo[5,4-b]quinoline derivatives have been synthesized from 2-chloro-3-aminoquinoline precursors. The aminoquinoline is reacted with potassium thiocyanate (B1210189) and bromine, followed by cyclization to form the fused thiazole (B1198619) ring. This established methodology could be adapted to the this compound framework.

The table below summarizes representative annulation strategies that could be adapted for the this compound scaffold.

| Fused System | Precursor Type | Key Reagents | Resulting Structure |

| Pyrrolo[2,3-b]quinoline | 2-Chloro-3-vinylquinoline | - (Intramolecular cyclization) | Fused Pyrrole Ring |

| Pyrazolo[4,3-c]quinoline | 2-Chloro-3-formylquinoline | Hydrazine hydrate | Fused Pyrazole Ring |

| Pyrano[2,3-b]quinoline | 2-Chloro-3-formylquinoline | Wittig reagents | Fused Pyran Ring |

| Thiazolo[5,4-b]quinoline | 2-Chloro-3-aminoquinoline | KSCN, Br₂ | Fused Thiazole Ring |

Synthesis of Dione (B5365651) and Thione Derivatives

The introduction of carbonyl (one) and thiocarbonyl (thione) functionalities into the quinoline ring system dramatically alters its electronic and chemical properties.

Dione Derivatives: Quinoline-5,8-diones are a significant class of compounds. Their synthesis often involves the oxidation of the corresponding 5,8-dihydroxyquinolines or 8-hydroxy-5-aminoquinolines. Starting from this compound, a synthetic route would likely involve nucleophilic substitution of the halogens to introduce hydroxyl or amino groups at the C-5 and C-8 positions, followed by an oxidation step to generate the dione structure.

Thione Derivatives: The conversion of a quinoline's carbonyl group into a thione is a common transformation. For instance, a quinolone (a quinoline with a keto group) can be treated with a thionating agent like Lawesson's reagent to produce the corresponding quinoline-thione. This would first require the synthesis of a quinolone from the this compound starting material, typically by hydrolysis of the C-2 chloro group.

Introduction of Complex Chemical Moieties

Beyond fusing new rings, the this compound scaffold is an excellent platform for introducing other complex chemical structures, leading to molecules with unique three-dimensional shapes and hybrid functionalities.

Synthesis of Spiro Compounds

Spiro compounds, which feature two rings connected by a single common atom, represent a class of molecules with distinct conformational rigidity. The synthesis of spiro-quinolines can be achieved through various strategies. One approach involves the reaction of a quinoline-based precursor, such as an isatin (B1672199) analogue derived from the quinoline core, with a suitable reaction partner. For example, a three-component reaction between a quinoline-based isatin, an α-amino acid, and a dipolarophile can lead to the formation of complex dispiro-pyrrolidine derivatives, where one spiro center is on the quinoline framework.

Formation of Conjugates and Hybrid Molecules

Creating conjugates and hybrid molecules involves linking the this compound unit to other chemical entities to combine their respective properties. The reactive C-2 chloro position is an ideal handle for such modifications.

Hybrid Molecules: Research has shown the synthesis of hybrid molecules by coupling quinoline derivatives with other pharmacophores. For example, 2-chloroquinolines can be reacted with various nucleophiles, such as phenols or amines that are part of another bioactive molecule, to form ether or amine linkages. This strategy has been used to create quinoline-chalcone hybrids and quinoline-triazole conjugates, which have been investigated for their potential biological activities. The this compound molecule is a prime candidate for this approach, allowing for the creation of novel hybrid structures.

The following table outlines examples of complex moieties that can be introduced onto a quinoline scaffold.

| Complex Moiety | Synthetic Strategy | Precursor Type | Example Outcome |

| Spiro Compounds | Three-component reaction | Quinoline-based isatin | Dispiro-pyrrolidine derivative |

| Hybrid Molecules | Nucleophilic substitution | 2-Chloroquinoline | Quinoline-chalcone conjugate |

| Hybrid Molecules | Click Chemistry | Azide (B81097)/Alkyne-functionalized quinoline | Quinoline-triazole conjugate |

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 2 Chloro 8 Fluoroquinoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

To definitively assign the proton (¹H) and carbon (¹³C) signals of 5-Bromo-2-chloro-8-fluoroquinoline, a suite of multi-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For the quinoline (B57606) core, correlations would be expected between adjacent aromatic protons, aiding in their sequential assignment around the rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular structure, for instance, by correlating the proton on C-3 to the carbons C-2, C-4, and the quinoline ring junction carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. In the case of substituted derivatives, NOESY can help determine the relative orientation of different functional groups.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar structures. Actual experimental values may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| 3 | δ 7.5-7.8 | δ 125-128 | C-2, C-4, C-4a |

| 4 | δ 8.0-8.3 | δ 135-138 | C-3, C-5, C-8a |

| 6 | δ 7.2-7.5 | δ 120-123 | C-5, C-7, C-8 |

| 7 | δ 7.6-7.9 | δ 128-131 | C-5, C-6, C-8, C-8a |

Given the presence of a fluorine atom at the C-8 position, ¹⁹F NMR spectroscopy is an indispensable tool. The chemical shift of the fluorine signal provides direct information about its electronic environment. Furthermore, coupling between the fluorine atom and adjacent protons (³JHF) and carbons (nJCF) can be observed in both ¹H and ¹³C NMR spectra, respectively, which further confirms the position of the fluorine substituent. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its coupling pattern would provide valuable structural confirmation.

Quantitative NMR (qNMR) can be utilized to determine the purity of a sample of this compound without the need for a specific reference standard of the same compound. By using a certified internal standard with a known concentration, the absolute quantity of the target analyte can be accurately calculated from the integral of its NMR signals relative to the integral of the standard's signals. This method is highly valued for its precision and non-destructive nature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula.

For this compound (C₉H₄BrClFN), the expected exact mass can be calculated based on the most abundant isotopes of each element. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 261.9329 |

In addition to providing accurate mass, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often unique to a specific molecular structure and serves as a "fingerprint" for identification. For quinoline derivatives, common fragmentation pathways involve the loss of substituents and cleavage of the heterocyclic ring system. The fragmentation of fluoroquinolones, a related class of compounds, often involves the loss of peripheral groups and rearrangements of the heterocyclic ring. researchgate.net These characteristic fragmentation patterns provide crucial information for structural confirmation. researchgate.net The analysis of these fragments helps to piece together the original structure, confirming the identity and placement of the bromo, chloro, and fluoro substituents. The energetic instability of molecular ions leads to their breakdown into smaller, more stable fragments. libretexts.org The relative stability of the resulting carbocations influences the observed fragmentation pattern. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrations of different chemical bonds.

For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

C-H stretching: Aromatic C-H bonds typically absorb in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The vibrations of the quinoline ring system would appear in the 1450-1600 cm⁻¹ region.

C-Cl stretching: This bond vibration is expected in the 600-800 cm⁻¹ range.

C-Br stretching: This absorption typically occurs in the 500-600 cm⁻¹ region.

C-F stretching: A strong absorption band for the C-F bond is expected in the 1000-1300 cm⁻¹ range.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. For quinoline derivatives, XRD studies are crucial for confirming synthetic outcomes and for understanding the subtle electronic and steric effects of substituents on the molecular geometry. The crystal structure of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, an analog of spirooxindole derivatives, was determined using this technique, revealing a triclinic crystal system with the space group P-1. researchgate.net Similarly, the crystal structure of 5-chloroquinolin-8-yl furan-2-carboxylate (B1237412) was confirmed via XRD, showing a monoclinic system. mdpi.comresearchgate.net These analyses provide precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's solid-state properties.

Beyond individual molecular structures, X-ray crystallography elucidates how molecules are arranged within the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, which dictate the material's bulk properties. In the study of quinoline derivatives, analyzing these interactions is key to understanding their stability and potential for polymorphism.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps close intermolecular contacts, allowing for the decomposition of the crystal packing into specific interactions such as hydrogen bonds, halogen bonds, and π–π stacking.

The following table summarizes common intermolecular interactions observed in the crystal structures of related heterocyclic compounds.

| Interaction Type | Description | Example Compound(s) |

| C—H⋯O Hydrogen Bonds | A weak hydrogen bond where a C-H group acts as the donor and an oxygen atom as the acceptor. | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate nih.gov, 5-Chloroquinolin-8-yl furan-2-carboxylate researchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene researchgate.net |

| Halogen Bonding (Br⋯Br) | A noncovalent interaction where a halogen atom acts as an electrophilic species. | Polybromoferrocene derivatives nih.gov |

| C—H⋯π Interactions | An interaction between a C-H bond and a π-system. | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione researchgate.net |

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Spectroscopic methods are indispensable for monitoring the progress of chemical reactions in real-time and for conducting detailed kinetic studies. These techniques allow for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions.

UV-Visible (UV-Vis) and fluorescence spectroscopy are particularly useful for reactions involving chromophoric or fluorophoric molecules. nih.gov For example, the formation of a quinoline-based fluorescent sensor for Fe³⁺ was monitored by observing changes in its fluorescence spectrum. rsc.org The progress of microdroplet reactions to synthesize quinoxaline (B1680401) derivatives has been successfully tracked by monitoring the intensity of absorption and fluorescence bands, confirming product formation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction and kinetic analysis. ¹H NMR can be used to determine the real-time consumption of reactants and the formation of products. For instance, in the optimization of cross-coupling reactions of 5-bromo-1,2,3-triazine, NMR was used to analyze the product distribution at various temperatures, which helped in identifying the optimal conditions and minimizing byproduct formation. researchgate.net

Fourier-transform infrared (FT-IR) spectroscopy can also be employed to follow reactions by tracking the appearance or disappearance of vibrational bands corresponding to specific functional groups. mdpi.com This is particularly useful for identifying key bond formations or cleavages during a reaction.

The table below outlines various spectroscopic techniques and their applications in monitoring reactions of quinoline and related heterocyclic derivatives.

| Spectroscopic Technique | Application in Reaction Analysis | Monitored Parameter | Example Application |

| UV-Visible Spectroscopy | Monitoring product formation, studying complexation | Change in absorbance at a specific wavelength | Monitoring the formation of fluorescent probes in microdroplets nih.gov |

| Fluorescence Spectroscopy | Detecting fluorescent products or intermediates, high-sensitivity monitoring | Change in emission intensity or wavelength | Real-time monitoring of Cys in glioma with a quinoline-based probe nih.gov |

| NMR Spectroscopy | Determining reactant conversion and product yield, studying reaction mechanisms and kinetics | Changes in chemical shifts and signal integration | Analyzing product distribution at various temperatures in cross-coupling reactions researchgate.net |

| FT-IR Spectroscopy | Tracking changes in functional groups | Appearance/disappearance of characteristic vibrational bands | Distinguishing between 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives based on carbonyl bands mdpi.com |

| Mass Spectrometry (coupled with LC) | Identifying reaction components, intermediates, and final products | Mass-to-charge ratio of ionized molecules | Monitoring components in a high-throughput screening of quinoxaline derivative synthesis nih.gov |

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 8 Fluoroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 5-Bromo-2-chloro-8-fluoroquinoline. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the total electronic energy for different atomic configurations, the geometry with the minimum energy is identified. This optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.

The following table illustrates the kind of data that would be obtained from a DFT geometry optimization of this compound, typically using a basis set such as 6-311++G(d,p).

| Parameter | Value |

| Total Energy (Hartree) | Hypothetical Value |

| C-C Bond Lengths (Å) | 1.39 - 1.42 |

| C-N Bond Lengths (Å) | 1.33 - 1.37 |

| C-Br Bond Length (Å) | ~1.90 |

| C-Cl Bond Length (Å) | ~1.74 |

| C-F Bond Length (Å) | ~1.35 |

Note: The values in this table are illustrative and represent typical ranges for such bonds. Actual calculated values would be specific to the optimized geometry of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electronegative halogen atoms and the nitrogen atom in the quinoline (B57606) ring are expected to significantly influence the electron density distribution of these orbitals.

| Molecular Orbital | Energy (eV) |

| HOMO | Hypothetical Value |

| LUMO | Hypothetical Value |

| HOMO-LUMO Gap | Hypothetical Value |

Note: These values are placeholders and would be determined through quantum chemical calculations.

Electrostatic Potential Mapping for Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The ESP map uses a color scale to indicate regions of varying electron density. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral regions.

For this compound, the ESP map would likely show negative potential around the nitrogen atom and the halogen atoms due to their high electronegativity, making these sites potential centers for electrophilic interactions. The aromatic rings would exhibit a more complex distribution of charge.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can provide insights into its vibrational modes and thermal stability. By simulating the molecule's behavior at different temperatures, it is possible to analyze its conformational flexibility and identify any potential stable conformers, although significant conformational changes are not expected for this planar ring system. MD simulations can also be used to study its interactions with solvent molecules or biological macromolecules.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model potential chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. For instance, modeling the nucleophilic substitution at the chloro- or bromo-substituted positions would provide valuable information on the feasibility and kinetics of such reactions.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. For this compound, theoretical calculations can predict its:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, the positions and intensities of the peaks in its IR and Raman spectra can be predicted. This aids in the assignment of experimental vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results for structural elucidation.

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This provides information about the molecule's electronic structure and its color.

The following table provides an example of the type of data that could be generated for predicted spectroscopic parameters.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | C-Cl Stretch (cm⁻¹) | 700 - 800 |

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | 110 - 150 |

| UV-Vis Spectroscopy | λmax (nm) | 250 - 350 |

Note: These are illustrative values and the actual predicted values would depend on the specific computational method and basis set used.

Molecular Docking Studies for Investigating Ligand-Substrate Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or substrate) to form a stable complex. This method is instrumental in the field of drug discovery and molecular biology for understanding the fundamental principles of ligand-substrate interactions. By simulating the binding process, researchers can gain insights into the binding affinity, mode, and the specific chemical interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In the context of this compound, molecular docking studies would be employed to elucidate its potential as a bioactive agent by predicting its binding affinity and interaction patterns with various biological targets, such as enzymes or receptors. The process would involve creating a three-dimensional model of the this compound molecule and a target substrate. Sophisticated algorithms would then be used to explore the conformational space of the ligand within the binding site of the substrate, calculating the binding energy for each conformation to identify the most stable binding mode.

A typical molecular docking study would involve the following steps:

Preparation of the Receptor: A high-resolution three-dimensional structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Preparation of the Ligand: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the receptor, and various orientations and conformations are sampled.

Scoring and Analysis: The binding poses are then "scored" based on a function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode. This allows for a detailed analysis of the interactions between this compound and the amino acid residues of the target protein.

Despite the utility of this method, a review of publicly available scientific literature reveals a lack of specific molecular docking studies conducted on this compound. While numerous studies have investigated the docking of other fluoroquinolone derivatives, the specific interactions and binding affinities for this particular compound have not been reported. nih.govsemanticscholar.orgnih.gov Therefore, detailed research findings and data tables pertaining to its ligand-substrate chemical interactions are not available at this time.

Should such research be undertaken, the findings would likely be presented in a format similar to the hypothetical data tables below, which are provided for illustrative purposes to demonstrate how the results of a molecular docking study would be displayed.

Hypothetical Docking Results of this compound with a Target Protein Table 1: Predicted Binding Affinities

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

| This compound | Target X | (Data Not Available) |

| This compound | Target Y | (Data Not Available) |

Table 2: Predicted Intermolecular Interactions

| Ligand | Target Protein | Interacting Residues | Interaction Type | Distance (Å) |

|---|---|---|---|---|

| This compound | Target X | (Data Not Available) | (Data Not Available) | (Data Not Available) |

These tables would typically detail the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in forming bonds with the ligand, along with the types and distances of these bonds.

Applications As Advanced Synthetic Intermediates and Chemical Probes

Versatile Building Blocks for Complex Organic Synthesis

As a versatile building block, 5-Bromo-2-chloro-8-fluoroquinoline offers chemists the ability to perform sequential and site-selective reactions. For instance, the chlorine at the C2 position can be displaced by a variety of nucleophiles, such as amines, alcohols, or thiols, to introduce new functional groups. Subsequently, the bromine at the C5 position can be utilized in reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. This step-wise reactivity allows for the construction of elaborate molecular architectures from a single, well-defined starting material.

Precursors for Ligand Development in Homogeneous and Heterogeneous Catalysis

The quinoline (B57606) framework is a common feature in ligands used for transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and by modifying the substituents on the ring, the steric and electronic properties of the resulting ligand can be finely tuned. This compound can serve as a precursor for such ligands. The halogen atoms provide handles for introducing phosphine (B1218219) groups, N-heterocyclic carbenes, or other coordinating moieties. The development of novel ligands is crucial for improving the efficiency and selectivity of catalytic processes in various industries, including pharmaceuticals and fine chemicals.

Scaffolds for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. The highly functionalized nature of this compound makes it an ideal scaffold for DOS. By systematically reacting each of the halogen positions with a different set of reagents, a large and diverse library of quinoline derivatives can be rapidly generated. These libraries can then be screened for biological activity against various therapeutic targets, potentially leading to the discovery of new drug candidates.

Components in the Design of Molecular Probes and Fluorescent Tags

Quinolines and their derivatives are known to exhibit fluorescence, and this property can be modulated by the introduction of different substituents. While specific data on the photophysical properties of this compound is not widely available, its core structure suggests potential applications in the design of molecular probes. The halogen atoms could be used to attach the quinoline core to other molecules of interest, creating fluorescent tags for imaging and sensing applications in biological systems. The "heavy atom effect" of bromine can also be utilized to create probes for specific types of photochemical studies.

Role in Advanced Materials Science Research (e.g., organic semiconductors, optoelectronic materials)

The field of materials science is constantly seeking new organic molecules with tailored electronic and photophysical properties for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The quinoline scaffold is a known component in some of these materials. The electron-withdrawing nature of the halogen atoms in this compound can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This tuning of electronic properties is essential for creating efficient organic semiconductors and other optoelectronic materials. Further research into the solid-state properties of derivatives of this compound could reveal its potential in this high-tech field.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Chloro 8 Fluoroquinoline

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is of paramount importance. For 5-Bromo-2-chloro-8-fluoroquinoline, the exploration of stereoselective and enantioselective synthetic routes is a critical and as-yet unexplored frontier.

Future research should focus on the adaptation of modern asymmetric synthesis techniques to the specific challenges posed by this tri-halogenated quinoline (B57606). One promising approach involves the use of chiral catalysts, such as N-heterocyclic carbenes (NHCs), which have been successfully employed in the stereoselective synthesis of functionalized pyrrolo[3,2-c]quinolines. acs.org The development of a catalytic system that can tolerate the electronic effects of the three halogen substituents and induce high levels of diastereo- and enantioselectivity would be a significant advancement.

Another avenue for exploration is the use of chiral transient directing groups. This strategy has proven effective in the atroposelective C-H vinylation of biaryl aldehydes and could potentially be adapted for the enantioselective functionalization of the quinoline core. researchgate.net The design of a transient directing group that can effectively coordinate to a metal catalyst and direct a stereoselective transformation at a specific position on the this compound scaffold would open up new possibilities for creating chiral derivatives with tailored properties.

| Potential Chiral Catalyst | Target Reaction | Expected Outcome |

| Chiral N-Heterocyclic Carbene (NHC) | Asymmetric annulation | High diastereo- and enantioselectivity in the formation of fused ring systems. |

| Chiral Palladium Complex with Transient Directing Group | Enantioselective C-H functionalization | Introduction of a chiral substituent at a specific position on the quinoline ring. |

| Chiral Ruthenium Complex | Asymmetric hydrogenation | Stereoselective reduction of the pyridine (B92270) ring to yield chiral tetrahydroquinolines. nih.gov |

Exploration of Novel and Cascade Reaction Methodologies

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to building molecular complexity. units.itorganic-chemistry.orgnih.gov The development of novel cascade reactions for the synthesis and functionalization of this compound is a rich area for future investigation.

One potential strategy involves a three-component cascade annulation of readily available starting materials, a method that has been successfully used for the synthesis of multiply substituted quinolines. organic-chemistry.org Adapting this approach to incorporate the specific halogenation pattern of this compound would provide a streamlined entry to this and related structures.

Furthermore, the exploration of photocatalytic and electrocatalytic methods could unveil new reaction pathways. For instance, a metal-free electrocatalytic [4+2] annulation has been developed for the synthesis of fused quinoline derivatives, offering a sustainable and atom-economical approach. acs.org Investigating the compatibility of this compound with such methodologies could lead to the discovery of novel transformations and the synthesis of unique molecular architectures.

| Reaction Type | Key Features | Potential Application to this compound |

| Three-Component Cascade Annulation | Catalyst- and additive-free, rapid synthesis of polysubstituted quinolines. organic-chemistry.org | Direct synthesis of the this compound core from simple precursors. |

| Carbocatalytic Cascade Synthesis | Metal-free, heterogeneous catalysis for quinoline synthesis. units.it | A sustainable method for the production of this compound and its derivatives. |

| Palladium-Catalyzed Denitrogenative Cascade | Sequential denitrogenative addition and intramolecular cyclization. nih.gov | A novel route to access the quinoline scaffold with potential for diversification. |

| Electrocatalytic [4+2] Annulation | Metal- and oxidant-free, atom-economical synthesis of fused quinolines. acs.org | Synthesis of novel polycyclic systems incorporating the this compound motif. |

Investigation of Undiscovered Reactivity Profiles at Specific Halogen Positions

The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—at positions 5, 2, and 8, respectively, offers a unique opportunity to explore differential reactivity. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br, suggesting that selective transformations at the more reactive C-Br and C-Cl bonds should be achievable. nih.gov

Future research should systematically investigate the selective functionalization of each halogenated position. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could be employed to introduce new carbon-carbon and carbon-nitrogen bonds. By carefully tuning the reaction conditions (catalyst, ligand, temperature), it should be possible to achieve selective substitution at the C-5 bromine position, followed by reaction at the C-2 chlorine position.

The relative inertness of the C-8 fluorine atom could also be exploited. While direct nucleophilic aromatic substitution of fluorine is challenging, it may be possible to activate this position through the use of strong organometallic reagents or under specific catalytic conditions. A thorough understanding of the reactivity of each halogen will be crucial for the strategic design and synthesis of complex derivatives of this compound.

| Halogen Position | Relative Reactivity | Potential Selective Reactions |

| C-5 (Bromine) | Most Reactive | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). |

| C-2 (Chlorine) | Moderately Reactive | Nucleophilic aromatic substitution (with strong nucleophiles), cross-coupling under more forcing conditions. |

| C-8 (Fluorine) | Least Reactive | Generally unreactive to standard cross-coupling; potential for activation with highly reactive reagents. |

Advanced Computational Design for Tailored Chemical Properties

Computational chemistry provides a powerful toolkit for predicting and understanding the properties of molecules, thereby guiding experimental efforts. acs.orgtandfonline.com For this compound, advanced computational methods can be employed to design derivatives with tailored electronic, optical, and biological properties.

Density Functional Theory (DFT) calculations can be used to investigate the structural and electronic properties of the parent molecule and its derivatives. acs.org These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which are crucial for understanding its reactivity and intermolecular interactions.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets. tandfonline.comresearchgate.netnih.govnih.gov This in silico screening can help to prioritize synthetic targets for a range of applications, including as potential enzyme inhibitors or receptor modulators. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these quinolines with their observed biological activity, facilitating the design of more potent and selective compounds. tandfonline.com

| Computational Method | Predicted Property | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), electrostatic potential, reactivity indices. acs.org | Understanding reactivity, predicting sites for electrophilic/nucleophilic attack, and designing molecules with specific electronic properties. |

| Molecular Docking | Binding affinity and mode to biological targets. tandfonline.comresearchgate.net | Identifying potential protein targets and guiding the design of bioactive derivatives. |

| Molecular Dynamics (MD) Simulations | Conformational stability of ligand-protein complexes, binding free energies. researchgate.netnih.gov | Assessing the stability of interactions with biological targets and refining lead compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. tandfonline.com | Developing predictive models to guide the synthesis of more potent and selective analogs. |

Integration into New Interdisciplinary Chemical Research Fields

The unique substitution pattern of this compound makes it a versatile building block for a variety of interdisciplinary research fields. Its potential applications extend beyond traditional medicinal chemistry and into areas such as materials science, chemical biology, and catalysis. nih.govijpsjournal.comrsc.org

In materials science , the electron-withdrawing nature of the halogen atoms can be exploited to create novel organic electronic materials. Quinoline derivatives have already shown promise in applications such as organic light-emitting diodes (OLEDs) and memory devices. thieme-connect.com The specific electronic properties of this compound could be harnessed to develop new materials with tailored charge transport and photophysical characteristics.

In chemical biology , functionalized quinolines can serve as probes to study biological processes. The strategic placement of the halogen atoms allows for the introduction of reporter groups, such as fluorophores or affinity tags, through selective cross-coupling reactions. These probes could be used to visualize specific cellular components or to identify the protein targets of bioactive molecules.

In the field of catalysis , chiral quinoline derivatives have been used as ligands in asymmetric catalysis. thieme-connect.com The development of enantiomerically pure derivatives of this compound could lead to the discovery of new and highly efficient catalysts for a range of stereoselective transformations.

| Interdisciplinary Field | Potential Application | Key Features of this compound |

| Materials Science | Organic electronic materials (e.g., OLEDs, memory devices). thieme-connect.com | Tunable electronic properties due to halogen substitution, potential for extended π-systems. |

| Chemical Biology | Fluorescent probes, affinity labels. | Orthogonal reactivity of halogen atoms for selective functionalization with reporter groups. |

| Asymmetric Catalysis | Chiral ligands for metal-catalyzed reactions. thieme-connect.com | Rigid scaffold, potential for introducing chirality, and tunable electronic properties of the ligand. |

| Medicinal Chemistry | Scaffolds for drug discovery. nih.govijpsjournal.comrsc.org | Potential for diverse functionalization to interact with various biological targets. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.